

Leaching of 1-(2-Ethylhexyl) trimellitate from PVC Tubing: Application Notes and Protocols

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Compound of Interest

Compound Name: 1(or 2)-(2-Ethylhexyl) trimellitate

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Introduction

Polyvinyl chloride (PVC) is a versatile and widely used polymer in the manufacturing of medical devices, including tubing for intravenous (IV) administration, dialysis, and extracorporeal membrane oxygenation (ECMO) circuits. To achieve the necessary flexibility and durability, PVC is compounded with plasticizers. 1-(2-Ethylhexyl) trimellitate, also known as tris(2-ethylhexyl) trimellitate (TEHTM or TOTM), is a common alternative to phthalate-based plasticizers like di(2-ethylhexyl) phthalate (DEHP). While TOTM is considered to have a better toxicological profile and lower migration potential compared to DEHP, understanding its leaching characteristics from PVC tubing is crucial for assessing patient safety and ensuring the integrity of delivered therapeutics.

These application notes provide a summary of quantitative data from leaching studies of TOTM from PVC tubing and detailed protocols for conducting such investigations.

Data Presentation: Quantitative Leaching of TOTM from PVC Tubing

The following tables summarize the quantitative data on TOTM leaching from PVC tubing under various experimental conditions.

Table 1: Comparative Leaching of TOTM and DEHP in a Heart-Lung Machine Circuit



Plasticizer	Mean Total Migration (µg)	Fold Difference	Reference
DEHP	1,480	~350x higher	[1]
ТОТМ	4.2	1x	[1]

Conditions: In-vitro study using a heart-lung machine with fresh frozen plasma and whole blood, simulating cardiopulmonary bypass in children.[1]

Table 2: Leaching of TOTM into Different Priming Fluids Over Time

Time	Fluid 1 (0.9% NaCl)	Fluid 2 (0.9% NaCl + 1/3 20% Human Albumin)	Fluid 3 (Plasmalyte 148 + 5% Human Albumin)	Reference
1 hour	Not Detected	Not Detected	Not Detected	[2]
4 hours	Not Detected	Not Detected	Not Detected	[2]
8 hours	Not Detected	Not Detected	Not Detected	[2]
24 hours	Not Detected	Not Detected	Not Detected	[2]
48 hours	Not Detected	Not Detected	Not Detected	[2]
7 days	Not Detected	Not Detected	0.0067 ± 0.0023	[2]
14 days	0.0086 ± 0.00057	0.010 ± 0.001	0.0067 ± 0.0023	[2]
28 days	0.0086 ± 0.00057	0.010 ± 0.001	0.0067 ± 0.0023	[2]

Values are presented as mean concentration in mg/mL ± standard deviation.[2] The study highlights that significant migration of TOTM was observed only after 14 days of exposure in fluids containing proteins and lipids.[2]



Table 3: Effect of Flow Rate on TOTM Migration from PVC Infusion Devices

Flow Rate	Total Leached TOTM (µg) - Non- coextruded Tubing	Total Leached TOTM (µg) - Coextruded Tubing (with PE inner layer)	Reference
10 mL/h (after 8h)	561.6	40	[3]
20 mL/h (after 8h)	378.8	-	[3]
50 mL/h (after 4h)	609.1	-	[3]
100 mL/h (after 2h)	489.1	-	[3]

This study demonstrates that the presence of a coextruded inner layer of polyethylene (PE) significantly reduces the leaching of TOTM.[3] The total amount of leached plasticizer was also influenced by the flow rate and the total volume of the simulant passed through the tubing.[3]

Experimental Protocols

Protocol for Determination of TOTM Leaching from PVC Tubing using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used in comparative studies of plasticizer leaching.[4]

Objective: To quantify the amount of TOTM leached from PVC tubing into a simulant fluid (e.g., blood, plasma, or a drug formulation).

Materials:

- PVC tubing containing TOTM.
- HPLC system with a UV detector.



- C18 HPLC column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
- Mobile phase: Acetonitrile/Water gradient.
- TOTM analytical standard.
- Extraction solvent: n-Hexane.
- Simulant fluid (e.g., human plasma, 0.9% saline, ethanol/water mixture).
- Glass vials and syringes.

Procedure:

- Sample Preparation:
 - Cut a defined length and surface area of the PVC tubing.
 - Immerse the tubing in a known volume of the simulant fluid in a sealed glass container.
 - Incubate the sample under controlled conditions (e.g., specific temperature, agitation, and duration) that mimic clinical use.
- Extraction of TOTM from Simulant:
 - After incubation, remove the PVC tubing.
 - Transfer a known volume of the simulant fluid to a glass extraction tube.
 - Add a known volume of n-hexane and vortex vigorously for 2 minutes to extract TOTM into the organic phase.
 - Centrifuge to separate the layers.
 - Carefully transfer the n-hexane (upper) layer to a clean glass vial.
 - Evaporate the n-hexane to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase.



HPLC Analysis:

- Inject the reconstituted sample into the HPLC system.
- Run the analysis using a suitable gradient program (e.g., starting with 70% acetonitrile and increasing to 100% over 15 minutes).
- Set the UV detector to a wavelength of 240 nm.
- Identify the TOTM peak by comparing its retention time to that of the analytical standard.

Quantification:

- Prepare a calibration curve using a series of known concentrations of the TOTM analytical standard.
- Calculate the concentration of TOTM in the sample by comparing its peak area to the calibration curve.
- Express the results as the total amount of TOTM leached per unit surface area of the tubing (e.g., μg/cm²).

Protocol for In-Vitro Leaching Study in a Simulated Clinical Environment

This protocol outlines a general procedure for assessing plasticizer migration under dynamic conditions, such as those in dialysis or ECMO circuits.[1][4]

Objective: To simulate the leaching of TOTM from PVC tubing during a clinical procedure and quantify the leached amount.

Materials:

- Complete extracorporeal circuit or a representative section of PVC tubing.
- Peristaltic pump.
- Simulant fluid reservoir (e.g., human blood, plasma, or a clinically relevant solution).



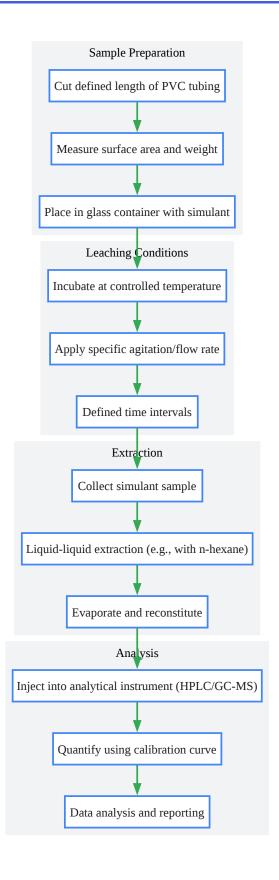
- Temperature-controlled environment.
- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or LC-MS/MS).

Procedure:

- Circuit Setup:
 - Assemble the PVC tubing circuit, including a reservoir for the simulant fluid.
 - Prime the circuit with the simulant fluid, ensuring all air is removed.
- Dynamic Leaching:
 - Circulate the simulant fluid through the tubing using a peristaltic pump at a clinically relevant flow rate.
 - Maintain the circuit at a physiological temperature (e.g., 37°C).
 - Collect samples of the simulant fluid from the circuit at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Sample Analysis:
 - Process and analyze the collected samples for TOTM concentration using a validated analytical method such as HPLC-UV, GC-MS, or LC-MS/MS.
- Data Analysis:
 - Plot the concentration of leached TOTM over time to determine the leaching kinetics.
 - Calculate the cumulative amount of TOTM leached over the duration of the experiment.

Visualizations Experimental Workflow for a Leaching Study





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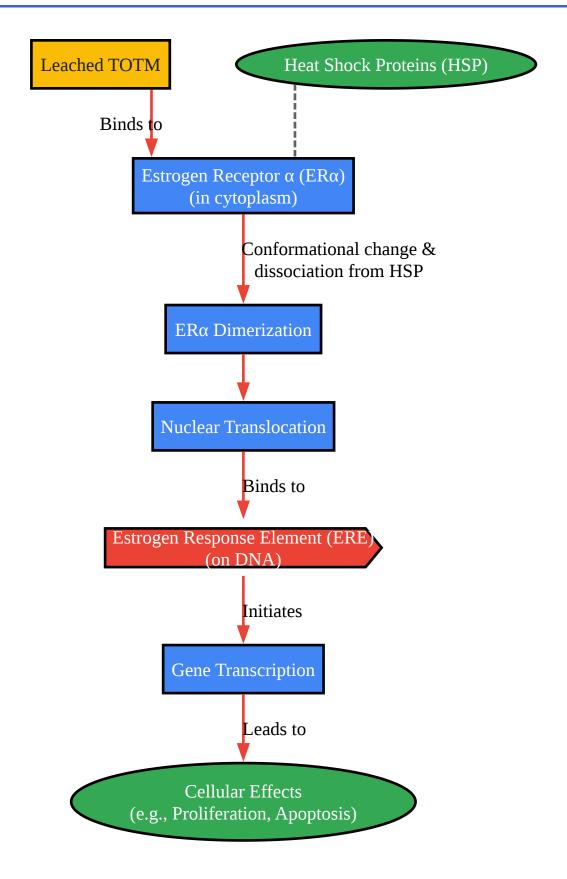
Caption: Workflow for a typical TOTM leaching study from PVC tubing.



Conceptual Signaling Pathway: Estrogenic Activity of TOTM

One of the potential biological effects of leached TOTM is its interaction with the estrogen receptor alpha (ERa), leading to estrogenic activity.[5][6] The following diagram illustrates a simplified, conceptual pathway.





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Caption: Conceptual diagram of TOTM's potential estrogenic signaling pathway via ERa.



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